molecular formula C28H44O4 B1256108 Gibberoketosterol B

Gibberoketosterol B

Cat. No.: B1256108
M. Wt: 444.6 g/mol
InChI Key: GGUKDEVDQIQJKX-FBLPJEGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

(1S,3S,5S,8S,9S,10S,13R,14S,17R)-1,3,5-trihydroxy-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H44O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h7-8,16,18-24,29-30,32H,3,9-15H2,1-2,4-6H3/b8-7+/t18-,19+,20+,21-,22+,23+,24+,26-,27+,28-/m1/s1

InChI Key

GGUKDEVDQIQJKX-FBLPJEGZSA-N

Isomeric SMILES

C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@]4([C@@]3([C@H](C[C@@H](C4)O)O)C)O)C

Canonical SMILES

CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(C(CC(C4)O)O)C)O)C

Synonyms

gibberoketosterol B

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Presumed to share the 24-methylenecholestane backbone but with distinct oxygenation patterns compared to gibberoketosterol .
    Bioactivity :

Gibberoepoxysterol

Structural Features :

  • Contains an epoxide group, differentiating it from the ketone-rich gibberoketosterol .
    Bioactivity :
  • Selective cytotoxicity: IC50 of 15.9 µg/mL against MDA-MB-231 and 15.5 µg/mL against A-549 cells .

Chabrosterol and Nebrosteroid I

Structural Features :

  • Chabrosterol (from Nephthea chabroli): Sterol with unknown substituents .
  • Nebrosteroid I: Structural details unspecified but distinct from gibberoketosterols .
    Bioactivity :
  • Anti-inflammatory: Chabrosterol reduces iNOS to 12.4% and COX-2 to 45.2% of control values, outperforming gibberoketosterol .

Cytotoxicity Data of Selected Sterols from Soft Corals

Compound Source Coral Cancer Cell Line Activity (ED50/IC50) Reference
Gibberoketosterol Sinularia gibberosa P-388 6.9 µM
Gibberoketosterol Sinularia gibberosa Hepa59T/VGH 10.0 µg/mL
Gibberoketosterol Sinularia gibberosa HepG2 13.0 µg/mL
Gibberoepoxysterol Sinularia gibberosa MDA-MB-231 15.9 µg/mL
Chabrosterol Nephthea chabroli iNOS/COX-2 inhibition 12.4%/45.2%
Numerosol A–D Sinularia numerosa P-388 6.9 µM (shared with gibberoketosterol)

Key Research Findings and Implications

Structural-Activity Relationships: Oxygenation patterns critically influence bioactivity. For example, the ketone at C-6 in gibberoketosterol correlates with cytotoxicity, while epoxidation in gibberoepoxysterol may enhance selectivity for breast and lung cancer cells . Anti-inflammatory effects are more pronounced in sterols like chabrosterol, suggesting substituent position impacts immune modulation .

Research Gaps: Gibberoketosterol B’s structure and bioactivity remain underexplored in the provided evidence.

Ecological and Pharmacological Significance :

  • Sterols from Sinularia spp. exhibit diverse bioactivities, positioning them as promising leads for anticancer and anti-inflammatory drug development .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Gibberoketosterol B in initial studies?

  • Answer : Initial synthesis typically involves stereoselective organic reactions (e.g., Diels-Alder or epoxidation) under controlled conditions. Characterization requires multi-spectral analysis:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃) and compare to reference spectra of structurally similar compounds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Purity Validation : HPLC or GC-MS with ≥95% purity thresholds, as per IUPAC guidelines for novel compounds .
    • Key Considerations : Document reaction conditions (temperature, catalysts, solvents) in detail to ensure reproducibility .

Q. Which analytical techniques are critical for resolving structural ambiguities in this compound?

  • Answer : Ambiguities in stereochemistry or functional groups require:

  • 2D NMR (COSY, NOESY) : To establish spatial relationships between protons and carbons.
  • X-ray Crystallography : For definitive confirmation of crystal structure (if crystallizable).
  • Comparative Analysis : Cross-reference spectral data with computational models (e.g., DFT calculations) to validate assignments .

Q. How are preliminary bioactivity assays designed to evaluate this compound?

  • Answer : Initial screening often employs:

  • In vitro assays : Cell viability (MTT assay), enzyme inhibition (e.g., kinase activity), or antimicrobial disk diffusion.
  • Dose-Response Curves : Use logarithmic concentrations (e.g., 0.1–100 µM) to establish IC₅₀/EC₅₀ values.
  • Controls : Include positive (known inhibitors) and negative (solvent-only) controls to minimize false positives .

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of this compound?

  • Answer : Apply a 2³ factorial design to test variables (e.g., temperature, catalyst loading, reaction time). For example:

FactorLow Level (-1)High Level (+1)
Temp25°C60°C
Catalyst0.5 mol%2.0 mol%
Time6 hours24 hours
  • Analysis : Use ANOVA to identify significant interactions. Response surface methodology (RSM) can further refine optimal conditions .

Q. How to address contradictions in bioactivity data across different experimental models?

  • Answer : Contradictions may arise from model-specific variables (e.g., cell line heterogeneity, in vivo metabolism). Mitigation strategies:

  • Meta-Analysis : Pool data from multiple studies to identify trends.
  • Mechanistic Studies : Use knockout models or siRNA to isolate target pathways.
  • Dosage Calibration : Adjust for pharmacokinetic differences (e.g., bioavailability in animal models) .

Q. What methodologies validate the stability of this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies:

  • Temperature/Humidity Stress : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis.
  • Light Exposure : Use ICH Q1B guidelines for photostability testing.
  • Degradation Product Identification : LC-MS/MS to characterize byproducts and infer degradation pathways .

Q. How to design a study investigating the synergistic effects of this compound with other therapeutics?

  • Answer :

  • Combination Index (CI) : Calculate using the Chou-Talalay method (CI < 1 indicates synergy).
  • Experimental Groups : Include monotherapy, combination, and control arms.
  • Statistical Power : Use G*Power software to determine sample size (α=0.05, β=0.2) .

Data Management & Reproducibility

Q. What protocols ensure data integrity in collaborative studies on this compound?

  • Answer :

  • Version Control : Use GitLab or electronic lab notebooks (ELNs) with timestamped entries.
  • Encryption : Secure raw data (e.g., NMR files) using AES-256 encryption for sharing .
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberoketosterol B
Reactant of Route 2
Gibberoketosterol B

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